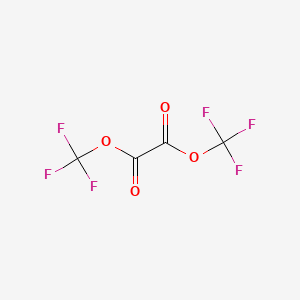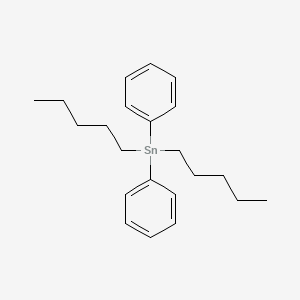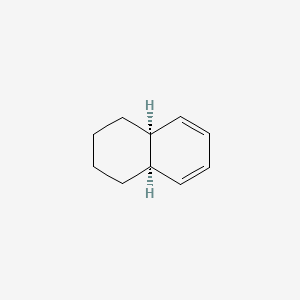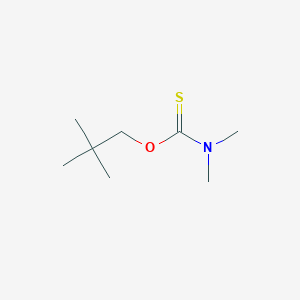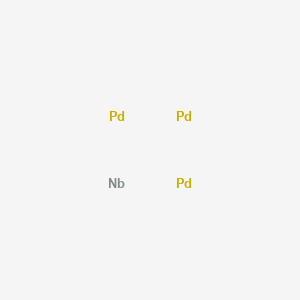
Niobium--palladium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Niobium–palladium (1/3) is a compound consisting of niobium and palladium in a 1:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and electrochemistry. Niobium and palladium are both transition metals, and their combination results in a compound that exhibits unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of niobium–palladium (1/3) can be achieved through various methods, including sol-gel synthesis, chemical vapor deposition, and co-precipitation. One common method involves the reduction of niobium and palladium salts in the presence of a reducing agent such as hydrogen gas. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of niobium–palladium (1/3) often involves the use of high-purity niobium and palladium precursors. The process may include steps such as melting, alloying, and casting to produce the compound in bulk quantities. Advanced techniques like electron beam melting and arc melting are also employed to achieve high purity and homogeneity.
化学反应分析
Types of Reactions: Niobium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with halogens to form niobium and palladium halides. It also participates in electrochemical reactions, making it a valuable catalyst in fuel cells and other electrochemical devices.
Common Reagents and Conditions: Common reagents used in reactions involving niobium–palladium (1/3) include halogens (e.g., chlorine, bromine), hydrogen gas, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from reactions involving niobium–palladium (1/3) include niobium and palladium halides, oxides, and other coordination compounds. These products are often characterized by their unique electronic and catalytic properties.
科学研究应用
Niobium–palladium (1/3) has a wide range of applications in scientific research:
Chemistry: In chemistry, niobium–palladium (1/3) is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its unique catalytic properties make it an essential component in the development of new chemical processes.
Biology: In biological research, niobium–palladium (1/3) is explored for its potential use in biomedical applications, such as drug delivery systems and imaging agents. Its biocompatibility and ability to interact with biological molecules make it a promising candidate for medical research.
Medicine: In medicine, niobium–palladium (1/3) is investigated for its potential use in cancer therapy and diagnostic imaging. Its ability to target specific cells and tissues, combined with its unique electronic properties, makes it a valuable tool in medical research.
Industry: In industrial applications, niobium–palladium (1/3) is used in the production of high-performance materials, such as superconductors and advanced alloys. Its unique properties contribute to the development of new technologies and materials with enhanced performance and durability.
作用机制
The mechanism of action of niobium–palladium (1/3) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons and protons, enhancing the efficiency of the reaction. In biological systems, niobium–palladium (1/3) can interact with cellular components, influencing cellular processes and signaling pathways. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
相似化合物的比较
- Niobium–platinum (1/3)
- Niobium–rhodium (1/3)
- Niobium–iridium (1/3)
Each of these compounds has its own set of properties and applications, making them valuable in different contexts.
属性
CAS 编号 |
12034-69-4 |
|---|---|
分子式 |
NbPd3 |
分子量 |
412.2 g/mol |
IUPAC 名称 |
niobium;palladium |
InChI |
InChI=1S/Nb.3Pd |
InChI 键 |
FYBRKCKERYCKEZ-UHFFFAOYSA-N |
规范 SMILES |
[Nb].[Pd].[Pd].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


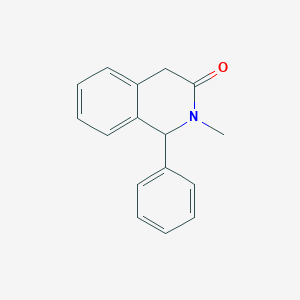
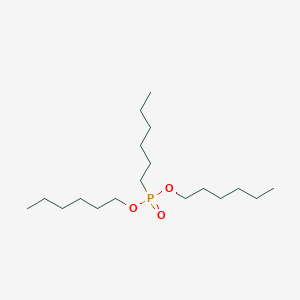
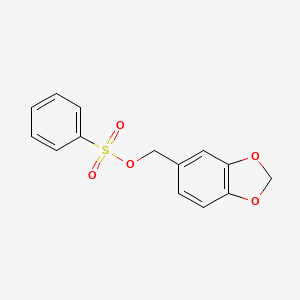


![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)


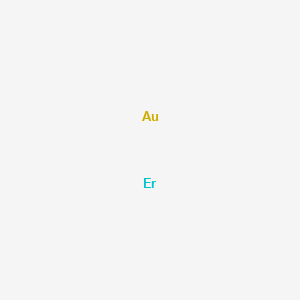
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
